molecular formula C12H9BrClN3O3 B5460979 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(4-chloro-3-nitrophenyl)methanone

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(4-chloro-3-nitrophenyl)methanone

Cat. No.: B5460979
M. Wt: 358.57 g/mol
InChI Key: KRAFTFBXSUBSTL-UHFFFAOYSA-N
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Description

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(4-chloro-3-nitrophenyl)methanone is a complex organic compound that features both pyrazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(4-chloro-3-nitrophenyl)methanone typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine group.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted pyrazole and phenyl derivatives.

Mechanism of Action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(4-chloro-3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O3/c1-6-11(13)7(2)16(15-6)12(18)8-3-4-9(14)10(5-8)17(19)20/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAFTFBXSUBSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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